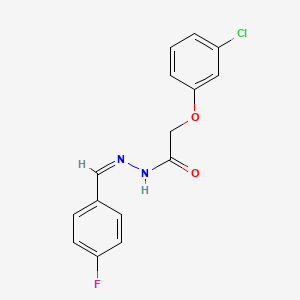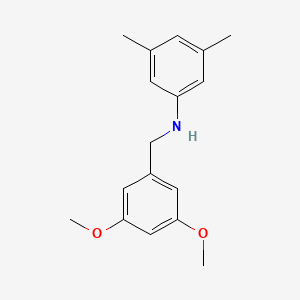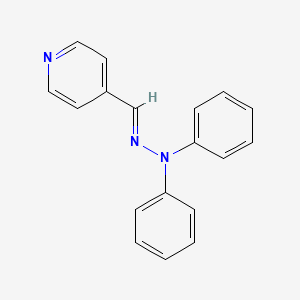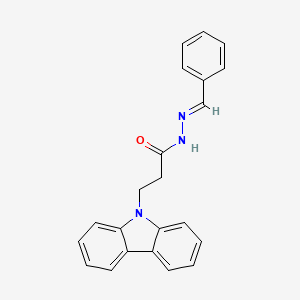
2-(3-chlorophenoxy)-N'-(4-fluorobenzylidene)acetohydrazide
描述
2-(3-chlorophenoxy)-N'-(4-fluorobenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 2-(3-chlorophenoxy)-N'-(4-fluorobenzylidene)acetohydrazide is not fully understood. However, studies have suggested that the compound may exert its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. Furthermore, the compound has been shown to disrupt the bacterial cell membrane, leading to its antimicrobial activity.
Biochemical and Physiological Effects:
Studies have reported several biochemical and physiological effects of 2-(3-chlorophenoxy)-N'-(4-fluorobenzylidene)acetohydrazide. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Moreover, the compound has been shown to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and ultimately bacterial cell death.
实验室实验的优点和局限性
One of the advantages of using 2-(3-chlorophenoxy)-N'-(4-fluorobenzylidene)acetohydrazide in lab experiments is its potent anti-cancer, anti-inflammatory, and antimicrobial activity. Additionally, the compound can be easily synthesized using simple methods. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
未来方向
There are several future directions for the research on 2-(3-chlorophenoxy)-N'-(4-fluorobenzylidene)acetohydrazide. One of the directions is to study its potential application in combination therapy with other anti-cancer drugs. Additionally, the compound's potential application in the treatment of other diseases, such as Alzheimer's disease, needs to be explored. Moreover, further studies are needed to determine the compound's toxicity and safety profile before its use in clinical trials. Finally, the development of more efficient synthesis methods for this compound is also an area that requires further research.
In conclusion, 2-(3-chlorophenoxy)-N'-(4-fluorobenzylidene)acetohydrazide is a promising compound with potential applications in drug development. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases.
科学研究应用
2-(3-chlorophenoxy)-N'-(4-fluorobenzylidene)acetohydrazide has been extensively studied for its potential applications in drug development. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. The compound has been reported to exhibit potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has also demonstrated significant antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-2-1-3-14(8-12)21-10-15(20)19-18-9-11-4-6-13(17)7-5-11/h1-9H,10H2,(H,19,20)/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFBMOZIJNWETJ-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-bromo-2-methyl-N'-(2-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3861352.png)
![2-{[6-(2-bromophenoxy)hexyl]amino}ethanol](/img/structure/B3861360.png)
![dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate](/img/structure/B3861368.png)
![4-{2-[3-(isobutylamino)-3-oxopropanoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3861371.png)
![N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861386.png)
![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B3861402.png)
![ethyl 3-ethoxy-2-{[(4-methylphenyl)amino]carbonyl}acrylate](/img/structure/B3861405.png)
![2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride](/img/structure/B3861412.png)
![N-[4-(aminosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B3861437.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861438.png)


![5-[3-(aminomethyl)pyrrolidin-1-yl]-2-[2-(ethylthio)ethyl]pyridazin-3(2H)-one](/img/structure/B3861451.png)